molecular formula C12H16O3 B14041487 1-(3-Ethoxy-5-methoxyphenyl)propan-1-one

1-(3-Ethoxy-5-methoxyphenyl)propan-1-one

Cat. No.: B14041487
M. Wt: 208.25 g/mol
InChI Key: JCMABHGVQLNREK-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-5-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol It is characterized by the presence of ethoxy and methoxy groups attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-5-methoxyphenyl)propan-1-one typically involves the reaction of 3-ethoxy-5-methoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-5-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Ethoxy-5-methoxyphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-5-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ethoxy and methoxy groups can affect the compound’s binding affinity and specificity towards molecular targets .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(3-ethoxy-5-methoxyphenyl)propan-1-one

InChI

InChI=1S/C12H16O3/c1-4-12(13)9-6-10(14-3)8-11(7-9)15-5-2/h6-8H,4-5H2,1-3H3

InChI Key

JCMABHGVQLNREK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)OCC)OC

Origin of Product

United States

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